1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate
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Overview
Description
Preparation Methods
The synthesis of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it has been studied for its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function. The pathways involved in this mechanism include the cholinergic signaling pathway .
Comparison with Similar Compounds
1S,3aS,8As-trimethyl-1-oxido-1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indol-5-yl 2-ethylphenylcarbamate is unique due to its specific structure and mechanism of action. Similar compounds include other acetylcholinesterase inhibitors, such as donepezil and rivastigmine. Ganstigmine’s unique structure provides distinct advantages in terms of its binding affinity and selectivity for acetylcholinesterase .
Properties
CAS No. |
910661-75-5 |
---|---|
Molecular Formula |
C22H27N3O3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(3S,3aS,8bR)-3,4,8b-trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-(2-ethylphenyl)carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)28-16-10-11-19-17(14-16)22(2)12-13-25(4,27)20(22)24(19)3/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22+,25-/m0/s1 |
InChI Key |
MVHRCJQCKYPDRL-HOKHCIIBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@@]3(CC[N@+]4(C)[O-])C)C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CC[N+]4(C)[O-])C)C |
Origin of Product |
United States |
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